4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 922826-96-8
VCID: VC4387136
InChI: InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19)
SMILES: CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Molecular Formula: C16H14N2OS3
Molecular Weight: 346.48

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

CAS No.: 922826-96-8

Cat. No.: VC4387136

Molecular Formula: C16H14N2OS3

Molecular Weight: 346.48

* For research use only. Not for human or veterinary use.

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide - 922826-96-8

Specification

CAS No. 922826-96-8
Molecular Formula C16H14N2OS3
Molecular Weight 346.48
IUPAC Name 4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19)
Standard InChI Key XRUAQFSBOHJUMT-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC

Introduction

The compound 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups in this compound enhances its reactivity and potential interactions with biological targets.

Molecular Formula and Weight

Although specific details about this exact compound are not readily available in the provided sources, similar compounds typically have molecular weights ranging from approximately 350 to over 400 g/mol due to their complex structures .

Synthesis Methods

The synthesis of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide would likely involve multi-step organic reactions similar to those used for other benzothiazole derivatives:

  • Formation of Benzo[d]Thiazole Moiety: This typically involves condensation reactions between appropriate precursors.

  • Introduction of Methyl Thiol Groups: This could involve alkylation or nucleophilic substitution reactions.

  • Coupling with Benzoyl Chloride: To form the amide linkage.

Analytical techniques like NMR (nuclear magnetic resonance spectroscopy), MS (mass spectrometry), and chromatography would be essential for confirming the structure and purity of the synthesized compound.

Biological Activities

Benzothiazole derivatives have been extensively studied for their potential biological activities:

ActivityDescription
AntimicrobialEffective against various microbial strains by disrupting cellular processes .
AnticancerInduces apoptosis in cancer cells through multiple mechanisms .
Anti-inflammatoryModulates inflammatory pathways reducing inflammation

While specific data on 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is limited, related compounds show promising results in these areas.

Research Findings

Research on similar compounds highlights their potential as therapeutic agents due to their ability to interact with various biological targets:

  • Antimicrobial Resistance: Novel antimicrobial agents are needed due to rising resistance; thiol-containing compounds may offer new avenues.

  • Cancer Treatment: Compounds inducing apoptosis can be effective against cancer cell lines by targeting specific pathways involved in cell survival.

Molecular docking studies can provide insights into how these molecules bind with target receptors or enzymes at a molecular level .

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